4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile
Overview
Description
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile is a heterocyclic organic compound that features a pyrrole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile typically involves the reaction of 2-formylpyrrole with 3-methylbenzonitrile under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-(2-Carboxy-1H-pyrrol-1-yl)-3-methylbenzonitrile.
Reduction: 4-(2-Amino-1H-pyrrol-1-yl)-3-methylbenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to the inhibition of key enzymes in the fungal cell wall synthesis pathway. The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(1H-pyrrol-1-yl)benzonitrile
Uniqueness
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the same molecule, which allows for a wide range of chemical modifications and applications. Its structural features enable it to participate in diverse chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-7-11(8-14)4-5-13(10)15-6-2-3-12(15)9-16/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZHNXJWKGKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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